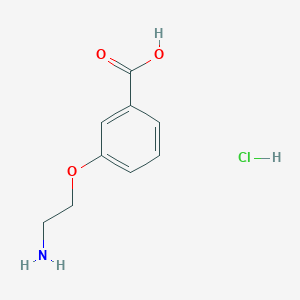

3-(2-Aminoethoxy)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 3-(2-Aminoethoxy)benzoic acid hydrochloride is 1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its solubility in water or other solvents is not detailed in the search results. Benzoic acid, a related compound, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .Aplicaciones Científicas De Investigación

Structural Studies

- The infrared spectrum and zwitterion structure of meta aminobenzoic acid, a related compound to 3-(2-Aminoethoxy)benzoic acid hydrochloride, have been studied. It was found that in the solid state, meta aminobenzoic acid exists in a dipolar form, whereas in solutions like dioxan and chloroform, it largely has a non-dipolar structure (Gopal, Jose, & Biswas, 1967).

Applications in Fluorescence Probes

- Novel fluorescence probes, such as HPF and APF, which are derivatives of benzoic acid, were designed to detect highly reactive oxygen species. These probes have shown potential in various biological and chemical applications, including visualizing reactive species in stimulated neutrophils (Setsukinai et al., 2003).

Antibacterial Activity

- Derivatives of benzoic acid, like 3-hydroxy benzoic acid, have shown various biological properties, including antibacterial activity. Novel derivatives of 3-hydroxy benzoic acid were synthesized and demonstrated potential antibacterial activity, which can be relevant for developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Dopants in Polyaniline

- Benzoic acid and its derivatives, such as aminobenzoic acids, have been used as dopants in polyaniline, showing significant conductivity properties. This application is crucial in the field of advanced technologies and materials science (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

- Compounds like 3-amino-5-hydroxy benzoic acid (3,5-AHBA), closely related to this compound, serve as precursors for a large group of natural products, including various families with biological activities. The biosynthesis of these products from a molecular genetics, chemical, and biochemical perspective is of significant interest (Kang, Shen, & Bai, 2012).

Photodecomposition Studies

- The study of chlorobenzoic acids, which are structurally similar to this compound, under ultraviolet irradiation reveals insights into photodecomposition processes. Such studies are relevant in environmental chemistry and photodegradation research (Crosby & Leitis, 1969).

Synthesis of Schiff Bases

- Schiff bases derived from aminobenzoic acids have been synthesized and evaluated for antibacterial activity. This highlights the potential of aminobenzoic acid derivatives in medicinal chemistry and drug development (Parekh et al., 2005).

Co-culture Engineering in Microbial Biosynthesis

- The microbial biosynthesis of 3-amino-benzoic acid, a compound related to this compound, demonstrates the potential of co-culture engineering in metabolic engineering. This approach improved the production of 3-amino-benzoic acid significantly, indicating its relevance in industrial biotechnology (Zhang & Stephanopoulos, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-aminoethoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCYLRHWIMKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)